molecular formula C6H7F3O2 B1294399 1,1,1-Trifluorohexane-2,4-dione CAS No. 400-54-4

1,1,1-Trifluorohexane-2,4-dione

Cat. No. B1294399
Key on ui cas rn: 400-54-4
M. Wt: 168.11 g/mol
InChI Key: SBRYTXXHTKCMFT-UHFFFAOYSA-N
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Patent
US08586611B2

Procedure details

A solution of 1,1,1-trifluoro-2,4-hexane-dione (2.4 g, 14.3 mmol), hydrazine hydrate (1.0 g, 19.0 mmol) and acetic acid (1 drop) in water (10 mL) was heated to reflux for 1 h. The reaction mixture was then cooled in an ice bath to form a white precipitate. The precipitate was then filtered, dissolved in chloroform and dried over MgSO4. The resulting solution was concentrated under reduced pressure to provide 1.39 g of the title compound. This compound was of sufficient purity to use in subsequent reactions.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3](=O)[CH2:4][C:5](=O)[CH2:6][CH3:7].O.[NH2:13][NH2:14]>C(O)(=O)C.O>[CH2:6]([C:5]1[NH:14][N:13]=[C:3]([C:2]([F:11])([F:10])[F:1])[CH:4]=1)[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
FC(C(CC(CC)=O)=O)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
O.NN
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to form a white precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was then filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC(=NN1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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